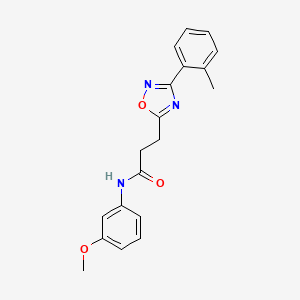
N-(3-methoxyphenyl)-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-methoxyphenyl)-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)propanamide, also known as MOTP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. MOTP is a member of the oxadiazole family, which is known for its diverse biological activities.
作用机制
The exact mechanism of action of N-(3-methoxyphenyl)-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)propanamide is not fully understood. However, studies have suggested that this compound may act by inhibiting the activity of specific enzymes or proteins involved in the inflammatory response, cell proliferation, and cell survival. For example, this compound has been shown to inhibit the activity of nuclear factor-kappaB (NF-κB), a transcription factor that plays a key role in the regulation of the immune response and inflammation. In addition, this compound has been shown to inhibit the activity of Akt, a protein kinase that promotes cell survival and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the production of pro-inflammatory cytokines, induce apoptosis in cancer cells, and exhibit antimicrobial activity. In vivo studies have also shown that this compound can reduce inflammation and improve survival rates in animal models of sepsis and acute lung injury.
实验室实验的优点和局限性
N-(3-methoxyphenyl)-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)propanamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and its biological activity can be easily assessed using various in vitro and in vivo assays. However, there are also some limitations to using this compound in lab experiments. For example, its solubility in aqueous solutions is limited, which can make it difficult to administer in vivo. In addition, its potential toxicity and side effects need to be carefully evaluated before it can be used in clinical trials.
未来方向
There are several future directions for the study of N-(3-methoxyphenyl)-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)propanamide. One potential direction is to further explore its anti-inflammatory and anti-cancer properties and investigate its potential as a therapeutic agent for various inflammatory and cancerous diseases. Another potential direction is to investigate its potential as an antimicrobial agent for the treatment of bacterial and fungal infections. Further studies are also needed to evaluate its safety and toxicity in animal models and humans. Overall, the study of this compound has the potential to lead to the development of novel therapeutic agents for various diseases.
合成方法
The synthesis of N-(3-methoxyphenyl)-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)propanamide involves the reaction of 3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)propanoic acid with methoxyamine hydrochloride in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then subjected to acylation with 3-methoxyaniline in the presence of an acid catalyst such as trifluoroacetic acid. The final product is purified by column chromatography to obtain pure this compound.
科学研究应用
N-(3-methoxyphenyl)-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)propanamide has shown potential therapeutic applications in various fields of scientific research. It has been studied for its anti-inflammatory, anti-cancer, and anti-microbial properties. This compound has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated macrophages, indicating its potential as an anti-inflammatory agent. In addition, this compound has been shown to induce apoptosis in cancer cells, suggesting its potential as an anti-cancer agent. This compound has also exhibited antimicrobial activity against various strains of bacteria and fungi.
属性
IUPAC Name |
N-(3-methoxyphenyl)-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3/c1-13-6-3-4-9-16(13)19-21-18(25-22-19)11-10-17(23)20-14-7-5-8-15(12-14)24-2/h3-9,12H,10-11H2,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFDWFOJJEQXHFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NOC(=N2)CCC(=O)NC3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


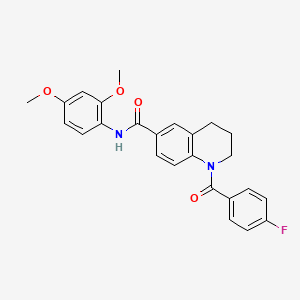
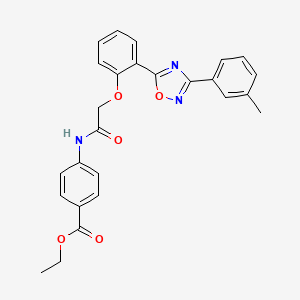
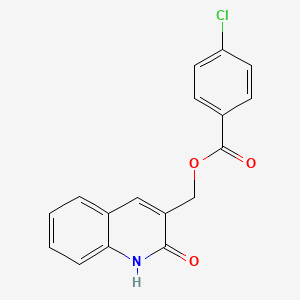
![N-(2,4-difluorophenyl)-3-(3-methoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7707967.png)
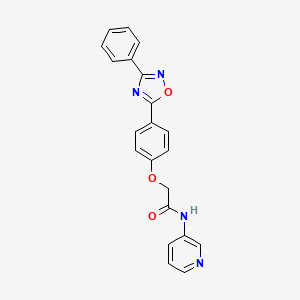
![4-[[2-(4-Pyrrolidin-1-ylsulfonylphenoxy)acetyl]amino]benzamide](/img/structure/B7707974.png)
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-(2,5-dimethoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7707978.png)

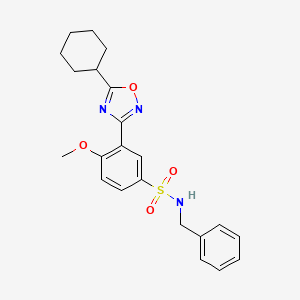
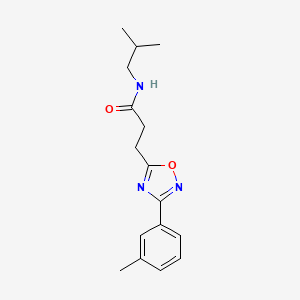

![2-{4-[(butan-2-yl)sulfamoyl]phenoxy}-N-[2-(methylsulfanyl)phenyl]acetamide](/img/structure/B7708031.png)
